molecular formula C7H13ClN4S B2748308 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride CAS No. 2034153-47-2

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride

Cat. No.: B2748308
CAS No.: 2034153-47-2
M. Wt: 220.72
InChI Key: COXGXTDOOHTZGI-UHFFFAOYSA-N
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Description

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride is a piperidine derivative featuring a 1,2,5-thiadiazole ring directly attached to the piperidine nitrogen at position 1 and an amine group at position 3. The hydrochloride salt improves solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4S.ClH/c8-6-1-3-11(4-2-6)7-5-9-12-10-7;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXGXTDOOHTZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=NSN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis and continuous flow reactors .

Chemical Reactions Analysis

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride has the following chemical properties:

  • IUPAC Name : this compound
  • CAS Number : 2034153-47-2
  • Molecular Formula : C7H13ClN4S
  • Molecular Weight : 220.72 g/mol
  • Purity : ≥95% .

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,3,4-thiadiazole derivatives, including this compound. Research indicates that compounds containing a thiadiazole ring exhibit significant antibacterial and antifungal activities. For instance:

  • A study demonstrated that various thiadiazole derivatives showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific derivatives exhibited enhanced activity against Staphylococcus aureus and Escherichia coli .
CompoundActivity TypeTarget Organism
This compoundAntibacterialE. coli, S. aureus
Other Thiadiazole DerivativesAntifungalAspergillus niger, Candida albicans

Anticancer Potential

The anticancer potential of thiadiazole derivatives has been extensively researched. The mechanisms attributed to their activity include inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. Notable findings include:

  • Thiadiazole compounds have shown efficacy in vitro against various cancer cell lines by inhibiting cell division and inducing apoptosis . For example:
Study ReferenceCancer TypeMechanism of Action
Breast CancerInhibition of RNA synthesis
Lung CancerTargeting carbonic anhydrase

Central Nervous System (CNS) Effects

Research has also explored the effects of thiadiazole derivatives on the central nervous system. Some studies suggest that these compounds may exhibit CNS depressant effects, which could be beneficial in treating anxiety or other mood disorders .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing new thiadiazole derivatives involving piperidine moieties reported promising results for antimicrobial activity. The synthesized compounds were evaluated against a panel of bacteria and fungi using standard disc diffusion methods.

Case Study 2: Antitumor Activity Assessment

In another study assessing the antitumor activity of thiadiazole derivatives, researchers found that certain compounds significantly inhibited the growth of cancer cells in vitro. The study involved evaluating the effects on cell viability and apoptosis induction using flow cytometry techniques.

Mechanism of Action

The mechanism of action of 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride with structurally related piperidin-4-amine derivatives, highlighting substituent variations, molecular properties, and biological activities.

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activity
This compound (Target) 1,2,5-Thiadiazol-3-yl C₇H₁₄ClN₄S 222.53 (calculated) Not provided Thiadiazole confers potential sulfur-mediated interactions; hydrochloride salt enhances solubility.
1-(4-Bromobenzyl)piperidin-4-amine dihydrochloride 4-Bromobenzyl C₁₂H₁₈BrCl₂N₂ 342.10 1286264-50-3 95% purity, solid form; bromine increases molecular weight and lipophilicity.
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine hydrochloride 6-Chloropyrimidin-4-yl C₉H₁₄Cl₂N₄ 249.14 1185307-78-1 98+% purity; pyrimidine group offers hydrogen-bonding potential.
1-[1-(3-Chlorophenyl)ethyl]piperidin-4-amine hydrochloride 3-Chlorophenethyl C₁₃H₂₀Cl₂N₂ 274.9 (calculated) 1185312-95-1 Chlorine at meta-position may influence steric interactions.
1-(3-Methylbutyl)piperidin-4-amine hydrochloride 3-Methylbutyl C₁₀H₂₃ClN₂ 206.76 1355247-69-6 Aliphatic substituent increases lipophilicity; lower molecular weight.
DDO-02003: 1-(Benzo[d]oxazol-2-ylmethyl)-N-(4-methoxyphenyl)piperidin-4-amine dihydrochloride Benzo[d]oxazol-2-ylmethyl Not provided Not provided Not provided Kv1.5 potassium channel modulator; benzoxazole provides oxygen/nitrogen for binding.

Structural and Functional Insights

  • Substituent Effects :

    • Aromatic vs. Aliphatic : Bromobenzyl () and thiadiazole (Target) substituents introduce aromaticity, while 3-methylbutyl () is aliphatic, affecting lipophilicity and membrane permeability.
    • Heterocycles : Thiadiazole (Target) and pyrimidine () offer distinct electronic profiles. Sulfur in thiadiazole may enhance hydrophobic interactions, whereas pyrimidine’s nitrogen atoms facilitate hydrogen bonding.
    • Halogenation : Bromine () and chlorine () increase molecular weight and influence steric/electronic properties.
  • Biological Activity :

    • DDO-02003 () demonstrates Kv1.5 potassium channel modulation, suggesting piperidin-4-amine derivatives may target ion channels. The Target’s thiadiazole group could modulate similar pathways via sulfur interactions .
  • Synthetic Routes :

    • Analogs like DDO-02003 () are synthesized via solvent evaporation, extraction, and hydrochloride salt formation, a method likely applicable to the Target .

Biological Activity

1-(1,2,5-Thiadiazol-3-yl)piperidin-4-amine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This compound features a unique structure combining a thiadiazole ring with a piperidine moiety, which is known to influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4S·HCl. The structural characteristics are crucial for understanding its biological interactions:

  • Thiadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
  • Piperidine Moiety : Often enhances the binding affinity to biological targets due to its nitrogen atom.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit certain kinases involved in cellular signaling pathways, which can affect cell proliferation and survival.
  • Receptor Binding : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions and offering therapeutic benefits in neurological disorders .

Anticancer Properties

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant anticancer activity. For instance:

  • Cytotoxicity : Research has shown that similar compounds can induce apoptotic cell death in cancer cell lines such as MCF-7 (breast cancer) and HL-60 (acute promyelocytic leukemia) with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL .
CompoundCell LineIC50 (µg/mL)
Thiadiazole derivativeMCF-70.28
Thiadiazole derivativeHL-609.6
1-(1,2,5-Thiadiazol-3-yl)piperidin-4-aminesVarious2.32 - 10.10

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated antimicrobial properties against various pathogens:

  • Broad Spectrum : Compounds in this class have shown effectiveness against bacteria and fungi, making them candidates for further development as antimicrobial agents .

Case Studies

Several studies have focused on the biological implications of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of thiadiazole-based compounds were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that modifications to the piperidine ring could enhance cytotoxic effects significantly.
  • Enzyme Interaction Studies : Investigations into the interaction of these compounds with specific kinases revealed that they could modulate kinase activity, leading to altered signaling pathways involved in cancer progression .

Comparative Analysis

When comparing this compound with other similar compounds:

Compound NameStructureBiological Activity
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-aminesDifferent nitrogen positioningVaries in potency against cancer
N-(1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl)cinnamamideAdditional cinnamamide groupEnhanced stability and bioavailability

The unique structural features of 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amines contribute to its distinct biological profile compared to other thiadiazole derivatives.

Q & A

Basic: What are the recommended synthetic strategies for preparing 1-(1,2,5-thiadiazol-3-yl)piperidin-4-amine hydrochloride?

Methodological Answer:
The compound can be synthesized via coupling reactions between a thiadiazole-containing carboxylic acid derivative and a piperidin-4-amine precursor. For example, describes a similar protocol using method A (acid-amine coupling in the presence of activating agents like HATU or EDC). Key steps include:

  • Reacting 1,2,5-thiadiazole-3-carboxylic acid with a piperidin-4-amine derivative under reflux in anhydrous solvents (e.g., DMF or THF).
  • Purification via column chromatography and recrystallization to achieve >95% purity.
  • Final hydrochloride salt formation using HCl in diethyl ether .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential characterization methods include:

  • 1H/13C NMR : Analyze δ values to confirm the integration of protons in the piperidine and thiadiazole rings. For example, piperidine protons typically appear as multiplets between δ 1.5–3.5 ppm, while thiadiazole protons resonate near δ 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., m/z = [M+H]+) to confirm the target structure.
  • HPLC : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:
Safety measures include:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention. Store in airtight containers away from moisture .

Advanced: How can computational tools optimize the synthesis and reactivity of this compound?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) and AI-driven platforms (e.g., Template_relevance models) to:

  • Predict reaction pathways and transition states for thiadiazole-piperidine bond formation.
  • Screen solvents and catalysts to improve yield (e.g., 's ICReDD approach combines computational and experimental data to reduce trial-and-error cycles).
  • Use software like Gaussian or ORCA for energy minimization and reaction feasibility analysis .

Advanced: What experimental design frameworks are effective for optimizing reaction conditions?

Methodological Answer:
Employ factorial design ( ) to systematically vary parameters:

  • Variables : Solvent polarity (e.g., DMSO vs. THF), temperature (25°C vs. reflux), and catalyst loading.
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions (e.g., higher yields at reflux in DMF).
  • Process Control : Use real-time monitoring (e.g., in situ FTIR) to track intermediate formation and adjust conditions dynamically .

Advanced: How should researchers resolve contradictions in synthesis yields or spectral data?

Methodological Answer:

  • Comparative Analysis : Cross-reference NMR and MS data with theoretical predictions (e.g., reported varying yields (6–39%) due to steric hindrance in amine precursors).
  • Purity Checks : Reanalyze products via HPLC to rule out impurities affecting spectral interpretation.
  • Replication : Repeat reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables causing discrepancies .

Advanced: How can cytotoxicity assays be designed to evaluate this compound’s bioactivity?

Methodological Answer:
Follow ’s protocol for in vitro assays:

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) to assess selectivity.
  • Dosing : Prepare stock solutions in DMSO (≤0.5% final concentration) to avoid solvent toxicity.
  • SRB Assay : Measure cell viability after 48-hour exposure; calculate IC50 values using nonlinear regression (e.g., GraphPad Prism) .

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